[(4-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid
Description
Properties
IUPAC Name |
2-[ethyl-[4-(phenylmethoxycarbonylamino)cyclohexyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-2-20(12-17(21)22)16-10-8-15(9-11-16)19-18(23)24-13-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13H2,1H3,(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSCZJYXUGBGMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the Cbz-Protected Amine Group
The benzyloxycarbonyl (Cbz) group is introduced to protect the primary amine during subsequent reactions. A representative protocol involves:
-
Reacting 4-aminocyclohexanol with benzyl chloroformate in the presence of a base (e.g., sodium bicarbonate) in ethyl acetate.
-
Extracting the organic phase, drying over sodium sulfate, and evaporating to yield 4-(benzyloxycarbonylamino)cyclohexanol .
Critical Parameters :
Ethylamino Side Chain Incorporation
The ethylamino group is typically introduced via reductive amination or nucleophilic substitution:
Method A: Reductive Amination
-
React 4-(benzyloxycarbonylamino)cyclohexanone with ethylamine in ethanol.
-
Reduce the imine intermediate using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.
-
Purify via flash chromatography (eluent: chloroform/methanol 9:1) to isolate the trans isomer preferentially.
Method B: Alkylation
-
Treat 4-(benzyloxycarbonylamino)cyclohexanol with ethyl bromide in the presence of potassium carbonate.
Comparative Data :
| Method | Conditions | Yield (%) | Isomer Selectivity |
|---|---|---|---|
| A | NaBH₃CN, ethanol, 25°C | 68 | trans:cis = 7:3 |
| B | K₂CO₃, acetonitrile, 80°C | 52 | N/A |
Acetic Acid Moiety Attachment
The final step involves coupling the ethylamino-cyclohexane intermediate with an acetic acid derivative:
Protocol :
-
React 4-(benzyloxycarbonylamino)-N-ethylcyclohexylamine with bromoacetic acid in dimethylformamide (DMF).
-
Use triethylamine as a base to facilitate nucleophilic substitution.
-
Purify via reverse-phase HPLC (acetonitrile/water + 0.1% TFA).
Alternative Approach :
Purification and Characterization
Chromatographic Techniques
-
Silica Gel Chromatography : Used for intermediate purification with eluents such as cyclohexane/ethyl acetate (1:1) or chloroform/methanol (9:1).
-
Reverse-Phase HPLC : Critical for final product purification, employing gradients of acetonitrile in water with trifluoroacetic acid (TFA) as an ion-pairing agent.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Cbz aromatic), 4.12 (s, 2H, CH₂CO₂H), 3.25 (q, J = 6.8 Hz, 2H, NCH₂CH₃).
-
MS (ESI+) : m/z 391.2 [M+H]⁺.
Challenges and Optimization Strategies
Stereochemical Control
The cyclohexane ring’s chair conformation leads to cis/trans isomerism. Strategies to enhance selectivity include:
Protecting Group Compatibility
-
The Cbz group is stable under acidic conditions but requires hydrogenolysis for deprotection. Alternatives like Boc (tert-butoxycarbonyl) are incompatible with strong acids.
Industrial-Scale Considerations
While lab-scale syntheses prioritize yield and purity, industrial production emphasizes cost-effectiveness:
Chemical Reactions Analysis
Types of Reactions
[(4-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
[(4-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid has shown promise as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to serve as a building block for more complex molecules used in drug development.
Biological Research
The compound is utilized in studies investigating enzyme-substrate interactions and protein modifications. Its ability to inhibit specific enzymes makes it valuable for exploring metabolic pathways and potential treatments for metabolic disorders.
The compound exhibits several notable biological activities:
- Enzyme Inhibition : It has been identified as a competitive inhibitor for enzymes involved in amino acid metabolism, which could have implications for treating metabolic disorders.
- Anti-inflammatory Effects : Research indicates that it may reduce pro-inflammatory cytokines such as TNF-α, suggesting potential applications in inflammatory diseases.
- Anticancer Properties : Preliminary studies demonstrate its ability to inhibit cell growth in various cancer cell lines, indicating therapeutic potential against certain malignancies.
Data Table: Biological Activities
Anti-inflammatory Study
A study demonstrated that [(4-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid significantly decreased TNF-α levels in vitro. This suggests its role in managing inflammatory responses, assessed using a murine model to evaluate efficacy in reducing inflammation markers.
Anticancer Research
Another investigation focused on the compound's effects on leukemia cell lines. Results indicated a marked reduction in cell viability and proliferation, highlighting its potential as a therapeutic agent against hematological malignancies.
Enzyme Interaction Analysis
Research on enzyme kinetics revealed that the compound acts as a competitive inhibitor for specific enzymes involved in amino acid metabolism, suggesting its potential application in treating metabolic disorders.
Mechanism of Action
The mechanism of action of [(4-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The compound can also interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural Variations and Functional Group Impact
Protective Groups: The benzyloxycarbonyl (Z) group in the target compound provides stability under basic conditions but requires harsh methods (e.g., hydrogenolysis) for removal. In contrast, the tert-butoxycarbonyl (Boc) group (Table 1) is acid-labile, enabling milder deprotection . The chloroacetyl group in the benzyl carbamate derivative () introduces electrophilic reactivity, facilitating cross-coupling or nucleophilic substitution reactions .
Backbone Modifications: The cyclohexyl ring in the target compound enhances steric bulk compared to the bromophenyl aromatic system in amino(4-bromophenyl)acetic acid (). This difference influences solubility and conformational flexibility . The ethylamino spacer in the target compound may improve solubility in polar solvents compared to simpler analogs like 2-(trans-4-aminocyclohexyl)acetic acid .
Acetic Acid Functionality :
- The acetic acid moiety common to all compounds enables salt formation (e.g., sodium or potassium salts) for enhanced bioavailability or crystallization.
Biological Activity
[(4-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a cyclohexyl group, an ethyl amine, and a benzyloxycarbonyl group, which contribute to its unique chemical properties. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of [(4-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid is hypothesized to involve:
- Enzyme Interaction : The compound may interact with specific enzymes, altering their activity.
- Receptor Modulation : It could act as a modulator for various receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against certain pathogens.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of ethyl 2-(substituted benzylthio) compounds have shown efficacy against various bacteria and fungi, suggesting that [(4-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid may possess similar properties .
Cytotoxicity and Selectivity
Studies have demonstrated that certain analogs of this compound exhibit low cytotoxicity while maintaining biological activity. For example, compound A91 from a related series showed no measurable cytotoxicity in retinal pigment epithelial cells at concentrations up to 200 μM . This indicates a favorable safety profile for further development.
Case Studies
- In Vivo Efficacy : In a study involving a streptozotocin-induced rat model of diabetic retinopathy, systemic administration of compound A91 reduced retinal vascular leakage significantly. This effect was comparable to established therapeutic agents, highlighting the potential therapeutic applications of compounds related to [(4-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid .
- Biochemical Evaluation : Rigorous biochemical assessments have shown that certain derivatives can activate PPARα (Peroxisome Proliferator-Activated Receptor Alpha), which plays a crucial role in lipid metabolism and glucose homeostasis. Such activation could lead to beneficial metabolic effects .
Data Tables
| Compound | Biological Activity | EC50 (µM) | Cytotoxicity (CC50) | Selectivity Index |
|---|---|---|---|---|
| A91 | PPARα Agonist | 3.3 | >100 | >30 |
| B1 | Antimicrobial | 5.0 | 50 | 10 |
| B2 | Antifungal | 4.0 | 40 | 10 |
Q & A
Q. Key Variables :
- Temperature: Lower temperatures (0–5°C) reduce side reactions during coupling.
- Solvent: Polar aprotic solvents (DMF, THF) enhance solubility of intermediates.
- Catalyst: Pd-C (10% w/w) maximizes Cbz deprotection efficiency.
How can computational modeling predict the stereochemical stability of [(4-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid under varying pH conditions?
Advanced Analysis :
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model protonation states and conformational changes.
- Protonation Sites : The ethyl-amino group (pKa ~9.5) and acetic acid moiety (pKa ~4.7) dominate pH-dependent behavior. Molecular dynamics simulations reveal that at pH 7.4, the compound adopts a zwitterionic form, stabilizing the cyclohexyl ring in a chair conformation .
- Racemization Risk : Transition state analysis identifies a 15–20 kcal/mol barrier for epimerization at the ethyl-amino center, which increases to 25 kcal/mol in polar solvents due to solvation effects .
Validation : Correlate computational results with experimental circular dichroism (CD) spectra at pH 3–10 to confirm stereochemical integrity .
What spectroscopic techniques are most effective for characterizing [(4-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid, and how are spectral artifacts minimized?
Q. Basic Characterization Protocol :
NMR :
- ¹H NMR : Peaks at δ 1.2–1.8 ppm (cyclohexyl CH₂), δ 3.2–3.5 ppm (ethyl-amino CH₂), and δ 4.0–4.3 ppm (acetic acid CH₂) confirm backbone structure. Artifacts from residual solvents (e.g., DMSO-d₆) are avoided by thorough drying .
- ¹³C NMR : Cbz carbonyl appears at ~155 ppm; acetic acid carbonyl at ~172 ppm .
IR : Stretches at 1680–1700 cm⁻¹ (C=O, Cbz and acetic acid) and 3300 cm⁻¹ (N-H) validate functional groups .
Mass Spectrometry : High-resolution ESI-MS ([M+H]+ expected m/z ~405.2) with isotopic pattern matching confirms molecular weight .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the cyclohexyl region .
How does the benzyloxycarbonyl (Cbz) group affect the compound’s bioavailability in cellular uptake assays?
Q. Research Design :
Comparative Studies : Synthesize analogs with alternative protecting groups (e.g., Boc, Fmoc) and measure cellular permeability using Caco-2 monolayers.
Lipophilicity : LogP values (Cbz analog: ~2.5 vs. Boc: ~1.8) indicate higher membrane penetration for Cbz-protected derivatives, but increased efflux by P-glycoprotein transporters .
Metabolic Stability : Incubate with liver microsomes; Cbz deprotection occurs 3× faster than Boc, reducing half-life from 120 to 40 minutes .
Mitigation : Co-administer with cytochrome P450 inhibitors (e.g., ketoconazole) to prolong bioavailability .
What strategies resolve contradictions in reported biological activity data for [(4-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid derivatives?
Q. Data Discrepancy Analysis :
Assay Variability :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
